molecular formula C12H12N4O3 B10946017 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide

1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide

Cat. No.: B10946017
M. Wt: 260.25 g/mol
InChI Key: RDZLOGALQWPBEP-UHFFFAOYSA-N
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Description

1-Ethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide is a synthetic organic compound that belongs to the class of pyrazole derivatives. This compound is characterized by the presence of a pyrazole ring substituted with an ethyl group at the 1-position, a nitrophenyl group at the N-position, and a carboxamide group at the 5-position. The unique structure of this compound makes it of interest in various fields of scientific research, including chemistry, biology, and medicine.

Preparation Methods

The synthesis of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide typically involves multi-step reactions starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a β-diketone under acidic or basic conditions.

    Amidation: The carboxamide group can be introduced by reacting the pyrazole derivative with an appropriate amine under suitable conditions.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and advanced purification techniques.

Chemical Reactions Analysis

1-Ethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst like palladium on carbon.

    Substitution: The ethyl group can be substituted with other alkyl or aryl groups through nucleophilic substitution reactions.

    Hydrolysis: The carboxamide group can be hydrolyzed to a carboxylic acid under acidic or basic conditions.

Common reagents and conditions used in these reactions include hydrogen gas, palladium on carbon, alkyl halides, and strong acids or bases. Major products formed from these reactions include amino derivatives, substituted pyrazoles, and carboxylic acids.

Scientific Research Applications

1-Ethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: It is investigated for its potential use as a pharmaceutical intermediate and as a lead compound in drug discovery.

    Industry: The compound is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.

Mechanism of Action

The mechanism of action of 1-ethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets and pathways. The nitrophenyl group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The pyrazole ring can also interact with enzymes and receptors, modulating their activity and leading to therapeutic effects.

Comparison with Similar Compounds

1-Ethyl-N-(3-nitrophenyl)-1H-pyrazole-5-carboxamide can be compared with other similar compounds, such as:

    1-Ethyl-N-(3-nitrophenyl)-1H-1,2,3-triazol-5-amine: This compound contains a triazole ring instead of a pyrazole ring, which may result in different chemical and biological properties.

    1-Ethyl-3-nitrophenyl-1H-pyrazole-5-carboxylic acid: This compound has a carboxylic acid group instead of a carboxamide group, which may affect its reactivity and solubility.

The uniqueness of this compound lies in its specific substitution pattern and the presence of both nitrophenyl and carboxamide groups, which contribute to its distinct chemical and biological properties.

Properties

Molecular Formula

C12H12N4O3

Molecular Weight

260.25 g/mol

IUPAC Name

2-ethyl-N-(3-nitrophenyl)pyrazole-3-carboxamide

InChI

InChI=1S/C12H12N4O3/c1-2-15-11(6-7-13-15)12(17)14-9-4-3-5-10(8-9)16(18)19/h3-8H,2H2,1H3,(H,14,17)

InChI Key

RDZLOGALQWPBEP-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)C(=O)NC2=CC(=CC=C2)[N+](=O)[O-]

Origin of Product

United States

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